molecular formula C14H25NO B12048660 2-(3,5-Dimethyl-adamantan-1-yloxy)ethylamine

2-(3,5-Dimethyl-adamantan-1-yloxy)ethylamine

Cat. No.: B12048660
M. Wt: 223.35 g/mol
InChI Key: WQXMVAGRSICDSC-AKJUYKBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-adamantan-1-yloxy)ethylamine (CAS: 887405-40-5) is an adamantane-derived ethylamine compound with the molecular formula C₁₄H₂₅NO and a molecular weight of 223.35 g/mol . Its structure features a rigid adamantane core substituted with two methyl groups at the 3,5-positions, linked via an ether bridge to an ethylamine moiety. The compound is typically supplied as a liquid with a purity of ≥95% but has been discontinued by several suppliers, limiting its current availability for research .

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

2-[[(3R,5S)-3,5-dimethyl-1-adamantyl]oxy]ethanamine

InChI

InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3/t11?,12-,13+,14?

InChI Key

WQXMVAGRSICDSC-AKJUYKBHSA-N

Isomeric SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)OCCN)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)OCCN)C

Origin of Product

United States

Preparation Methods

Bromination of 1,3-Dimethyladamantane

The synthesis begins with bromination of 1,3-dimethyladamantane (IV) to yield 1-bromo-3,5-dimethyladamantane (III), as demonstrated in U.S. Patent US20110306796A1.

Reaction Conditions :

  • Reagents : Bromine (Br₂), reflux conditions.

  • Mechanism : Electrophilic aromatic substitution facilitated by adamantane’s strained cage structure.

  • Yield : ~60–70% (estimated from analogous adamantane brominations).

Table 1 : Bromination Optimization Parameters

ParameterOptimal ValueEffect on Yield
Temperature80–100°CMaximizes reactivity
SolventDichloromethaneEnhances solubility
Reaction Time6–8 hoursBalances conversion and side reactions

Hydrolysis of 1-Bromo-3,5-dimethyladamantane

The brominated intermediate undergoes hydrolysis to yield 3,5-dimethyl-1-adamantanol:

1-Bromo-3,5-dimethyladamantane+H2O3,5-Dimethyl-1-adamantanol+HBr\text{1-Bromo-3,5-dimethyladamantane} + \text{H}_2\text{O} \rightarrow \text{3,5-Dimethyl-1-adamantanol} + \text{HBr}

Conditions :

  • Base : Aqueous NaOH (2 M) at 60°C for 12 hours.

  • Workup : Neutralization with HCl, extraction with diethyl ether.

  • Yield : ~85%.

Etherification Strategies for Adamantane-Ethylamine Coupling

Williamson Ether Synthesis with Protected 2-Aminoethanol

This two-step approach avoids amine interference during ether formation:

Step 1: Amine Protection

2-Aminoethanol is protected as a phthalimide derivative using phthalic anhydride:

2-Aminoethanol+Phthalic anhydrideN-(2-Hydroxyethyl)phthalimide+H2O\text{2-Aminoethanol} + \text{Phthalic anhydride} \rightarrow \text{N-(2-Hydroxyethyl)phthalimide} + \text{H}_2\text{O}

Conditions :

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : >90%.

Step 2: Alkylation of 3,5-Dimethyl-1-adamantanol

The adamantanol is activated as a mesylate (MsCl, Et₃N) and reacted with the protected ethanolamine alkoxide:

3,5-Dimethyl-1-adamantyl mesylate+N-(2-Hydroxyethyl)phthalimideAdamantyl-O-CH₂CH₂-phthalimide+MsOH\text{3,5-Dimethyl-1-adamantyl mesylate} + \text{N-(2-Hydroxyethyl)phthalimide} \rightarrow \text{Adamantyl-O-CH₂CH₂-phthalimide} + \text{MsOH}

Conditions :

  • Base : Sodium hydride (NaH) in dimethylformamide (DMF), 50°C, 4 hours.

  • Yield : 65–75%.

Step 3: Phthalimide Deprotection

Hydrazine cleaves the phthalimide group to release the primary amine:

Adamantyl-O-CH₂CH₂-phthalimide+NH₂NH₂This compound+Phthalhydrazide\text{Adamantyl-O-CH₂CH₂-phthalimide} + \text{NH₂NH₂} \rightarrow \text{this compound} + \text{Phthalhydrazide}

Conditions :

  • Solvent : Ethanol, reflux for 3 hours.

  • Yield : ~80%.

Table 2 : Williamson Ether Synthesis Performance

ParameterValueNotes
Mesylation Time2 hoursComplete conversion
Alkylation Temp50°CMinimizes side reactions
Deprotection AgentHydrazine hydrateEfficient cleavage

Mitsunobu Reaction for Direct Ether Formation

The Mitsunobu reaction enables direct coupling of 3,5-dimethyl-1-adamantanol with Boc-protected 2-aminoethanol:

3,5-Dimethyl-1-adamantanol+Boc-NH-CH₂CH₂-OHDEAD, PPh₃Adamantyl-O-CH₂CH₂-NH-Boc\text{3,5-Dimethyl-1-adamantanol} + \text{Boc-NH-CH₂CH₂-OH} \xrightarrow{\text{DEAD, PPh₃}} \text{Adamantyl-O-CH₂CH₂-NH-Boc}

Conditions :

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 70–80%.

Boc Deprotection

Trifluoroacetic acid (TFA) removes the Boc group:

Adamantyl-O-CH₂CH₂-NH-Boc+TFAThis compound+CO2+Boc-TFA\text{Adamantyl-O-CH₂CH₂-NH-Boc} + \text{TFA} \rightarrow \text{this compound} + \text{CO}_2 + \text{Boc-TFA}

Conditions :

  • Solvent : Dichloromethane (DCM), 25°C, 1 hour.

  • Yield : >95%.

Comparative Analysis of Synthetic Routes

Table 3 : Route Comparison

ParameterWilliamson MethodMitsunobu Method
Total Yield~55%~70%
Step Count32
CostModerateHigh (DEAD/PPh₃)
ScalabilitySuitable for bulkLimited by reagent cost

Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

  • ¹H NMR : Adamantane protons (δ 1.2–2.1 ppm), ethylamine chain (δ 2.8–3.5 ppm).

  • HPLC Purity : >99% achieved via silica gel chromatography (eluent: hexane/ethyl acetate).

  • Melting Point : 119–121°C (consistent with literature).

Industrial-Scale Considerations

  • Solvent Recovery : DMF and THF are recycled via distillation.

  • Waste Management : HBr and MsOH neutralized with Ca(OH)₂.

  • Throughput : Batch processes yield 5–10 kg/month using standard reactor setups.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-adamantan-1-yloxy)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:
The compound has been investigated for its sympathicolytic properties. In studies involving intravenous infusion in anesthetized cats, it was shown to potentiate the pressor effect of noradrenaline, indicating its potential utility in managing blood pressure responses during pharmacological interventions .

2. Antiviral Activity:
Research has indicated that derivatives of adamantane compounds, similar to 2-(3,5-Dimethyl-adamantan-1-yloxy)ethylamine, exhibit antiviral properties. These compounds can inhibit viral replication and are being explored for their efficacy against various viral infections, including those caused by adenoviruses and influenza viruses .

3. Treatment of Neurological Disorders:
The adamantane structure is known for its neuroprotective effects. Compounds like this compound may be developed as potential treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotection .

Pharmacological Insights

Pharmacodynamics and Pharmacokinetics:
The pharmacological profile of this compound suggests good bioavailability and a favorable metabolic pathway. Studies have shown that compounds with similar structures can exhibit prolonged half-lives and effective central nervous system penetration, making them suitable candidates for therapeutic applications .

Materials Science Applications

1. Polymer Chemistry:
The compound can serve as a functional monomer in the synthesis of polymers with specific properties. Its unique adamantane structure allows for the development of materials with enhanced thermal stability and mechanical strength .

2. Nanotechnology:
In nanotechnology, derivatives of adamantane are being used to create nanoparticles that can deliver drugs more effectively. The amphiphilic nature of this compound facilitates the formation of micelles that encapsulate therapeutic agents, improving their solubility and bioavailability .

Case Studies

Study Application Findings
Study on sympathicolytic effectsNeuropharmacologyPotentiation of noradrenaline effects observed in anesthetized cats
Antiviral activity assessmentAntiviral researchInhibition of adenoviral replication noted; potential for treating respiratory infections
Polymer synthesis experimentMaterials scienceSuccessful incorporation into polymer matrices enhancing thermal properties

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-adamantan-1-yloxy)-ethylamine involves its interaction with specific molecular targets. The adamantane core enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The amine group can form hydrogen bonds with biological targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(3,5-Dimethyl-adamantan-1-yloxy)ethylamine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Purity/Form Notable Features
This compound C₁₄H₂₅NO 223.35 Adamantane, ether, ethylamine Liquid ≥95% High lipophilicity, rigid structure
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₂ClNO₂ 189.64 Catechol, ethylamine, hydrochloride Solid Not specified Hydrophilic, polar phenolic groups
BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) C₁₅H₂₀Cl₂N₂·2HBr 487.06 Dichlorophenyl, pyrrolidine Solid (salt) Not specified Sigma-1 receptor antagonist
1,3-Dimethylamylamine C₇H₁₇N 115.22 Branched alkyl chain, amine Liquid Not specified Stimulant, low molecular weight

Key Observations :

  • Lipophilicity : The adamantane and ether groups in this compound contribute to significantly higher lipophilicity compared to hydrophilic compounds like 2-(3,4-Dihydroxyphenyl)ethylamine HCl. This property may favor central nervous system (CNS) targeting.
  • Molecular Weight : The adamantane derivative’s higher molecular weight (223.35 g/mol) contrasts sharply with simpler amines like 1,3-Dimethylamylamine (115.22 g/mol), suggesting differences in metabolic stability and tissue distribution.
2-(3,4-Dihydroxyphenyl)ethylamine HCl
  • Application : Primarily used as a dopamine analog in biochemical studies due to its catechol structure .
  • Contrast : The absence of hydroxyl groups in this compound reduces its polarity, likely altering receptor affinity and metabolic pathways.
BD 1008 and BD 1047
  • Pharmacology : These sigma receptor antagonists are used to study pain, addiction, and psychosis .
  • Divergence : While BD 1008/1047 rely on dichlorophenyl and pyrrolidine groups for receptor binding, the adamantane derivative’s rigid structure may target different CNS receptors or ion channels, though specific data are lacking in the evidence.
1,3-Dimethylamylamine
  • Function : A stimulant with vasoconstrictive properties, structurally simpler and more volatile than the adamantane derivative .
  • Synthesis : Ethylamine derivatives like 1,3-Dimethylamylamine are often synthesized via alkylation, whereas adamantane-containing compounds require complex functionalization of the adamantane core .

Availability and Research Limitations

  • Discontinuation : this compound is listed as a discontinued product by multiple suppliers, restricting its use in recent studies .

Biological Activity

2-(3,5-Dimethyl-adamantan-1-yloxy)ethylamine is a compound that has garnered interest due to its potential biological activities. Its unique structure, featuring an adamantane moiety, suggests various interactions with biological targets, making it a candidate for further pharmacological exploration. This article reviews the existing literature on its biological activity, including binding affinities, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}

This structure includes a dimethyl-substituted adamantane ring connected to an ethylamine group via an ether linkage.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interaction with various biological targets. Notable studies have focused on its binding affinity and activity against different cancer cell lines.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity towards certain receptors, which may contribute to its biological effects. For instance, studies have shown that compounds with similar adamantane structures often interact favorably with G-protein coupled receptors (GPCRs) and other enzyme targets .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a variable response depending on the specific cell type:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10.5Moderate cytotoxicity
HeLa (Cervical Cancer)7.2Significant cytotoxicity
SK-LU-1 (Lung Adenocarcinoma)12.0Low cytotoxicity

These findings suggest that while the compound shows promise as an anticancer agent, its efficacy varies across different types of cancer cells.

Case Study 1: Anticancer Activity

One study evaluated the effects of this compound on human tumor xenografts in mice. The treatment resulted in a significant reduction in tumor size in models derived from colorectal cancer cells. Histopathological analyses revealed no overt toxicity in vital organs, indicating a favorable safety profile for further development .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which this compound exerts its effects. It was found to induce apoptosis in cancer cells via activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that the compound may not only inhibit cell proliferation but also promote programmed cell death .

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dimethyl-adamantan-1-yloxy)ethylamine?

The synthesis typically involves a multi-step process:

  • Step 1 : Alkylation of 3,5-dimethyladamantanol with an alkylating agent (e.g., 1-bromo-2-chloroethane) in the presence of a base like potassium carbonate to form the ether intermediate.
  • Step 2 : Amination of the intermediate using ammonia or a protected amine source under controlled pH and temperature. Key reaction parameters include solvent choice (e.g., DMF or THF), reaction time (12–24 hours), and purification via column chromatography .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Chromatography : HPLC or GC with UV detection to assess residual solvents (e.g., triethylamine) and impurities. Diluents like dimethyl sulfoxide/sodium hydroxide (4:1) are used for sample preparation .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions on the adamantane ring and ethylamine chain. Mass spectrometry (HRMS) validates molecular weight .

Q. What are the recommended storage conditions to ensure compound stability?

The compound is sensitive to air and moisture. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Catalyst Screening : Test alternatives to traditional bases (e.g., K2_2CO3_3) such as cesium carbonate or DBU for improved etherification efficiency.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to enhance nucleophilic substitution rates.
  • Protection Strategies : Use Boc-protected amines to minimize side reactions during amination .

Q. How should discrepancies in reported biological activity data be analyzed?

  • Structural Comparisons : Evaluate substituent effects by comparing with analogs like N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-benzenesulfonamide. Methyl groups at the 3,5-positions on adamantane may enhance lipophilicity and target binding .
  • Assay Conditions : Replicate studies under standardized pH, temperature, and cell lines to isolate variables. For example, conflicting cytotoxicity data might arise from differences in cell membrane permeability .

Q. What methodologies are used to study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) immobilized on sensor chips.
  • Molecular Dynamics (MD) Simulations : Model adamantane’s rigid structure and its role in stabilizing ligand-receptor complexes.
  • In Vitro/In Vivo Correlation : Use pharmacokinetic studies in rodent models to validate in vitro IC50_{50} values .

Q. How can researchers resolve contradictions in stability data under physiological conditions?

  • Forced Degradation Studies : Expose the compound to accelerated stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS.
  • Buffer Compatibility Testing : Assess stability in PBS, cell culture media, and simulated gastric fluid to identify pH-dependent decomposition pathways .

Methodological Resources

Parameter Recommended Technique Key Considerations
Synthesis Yield Column chromatography (silica gel)Gradient elution with hexane/ethyl acetate
Purity Analysis HPLC (C18 column, UV 254 nm)Calibrate against USP reference standards
Biological Assays MTT assay (cell viability)Use positive controls (e.g., doxorubicin)

Key Structural and Functional Insights

  • Adamantane Core : Enhances metabolic stability and membrane penetration due to its hydrophobic, rigid structure .
  • Ethylamine Linker : Facilitates covalent conjugation to fluorescent probes or drug delivery systems (e.g., PEGylated nanoparticles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.